molecular formula C9H12O2 B172402 (R)-1-(2-Methoxyphenyl)ethanol CAS No. 113724-48-4

(R)-1-(2-Methoxyphenyl)ethanol

Cat. No. B172402
CAS RN: 113724-48-4
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-SSDOTTSWSA-N
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Description

“®-1-(2-Methoxyphenyl)ethanol” is a useful research chemical . It belongs to the category of Chiral Compounds . The IUPAC name for this compound is (1R)-1-(2-methoxyphenyl)ethanol .


Synthesis Analysis

The synthesis of compounds containing the 2-methoxyphenol moiety core structure, such as “®-1-(2-Methoxyphenyl)ethanol”, involves various methods. One study reported the design, synthesis, and antioxidant activity of six such compounds . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular formula of “®-1-(2-Methoxyphenyl)ethanol” is C9H12O2 . The InChI Key is DHHGVIOVURMJEA-SSDOTTSWSA-N . The Canonical SMILES representation is CC(C1=CC=CC=C1OC)O .


Chemical Reactions Analysis

Compounds containing the 2-methoxyphenol moiety core structure, such as “®-1-(2-Methoxyphenyl)ethanol”, have been studied for their antioxidant properties . The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(2-Methoxyphenyl)ethanol” are as follows :

Scientific Research Applications

Biocatalytic Production and Optimization

(R)-1-(2-Methoxyphenyl)ethanol, an enantiomerically pure compound, plays a significant role in the production of various drug intermediates. A study by Kavi et al. (2021) focused on optimizing the biocatalytic production of this compound using Lactobacillus senmaizuke. The optimization of experimental conditions such as pH, incubation period, temperature, and agitation speed was crucial for achieving high conversion, enantiomeric excess, and yield, making it a valuable compound for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).

Kinetic Resolution Strategies

Brown et al. (1993) described a method to enhance the enantiomeric excess and yield of the faster-reacting (R)-enantiomer of 1-(4-methoxyphenyl)ethanol using a double kinetic resolution strategy involving Pseudomonas fluorescens lipase-mediated sequential acetylation and hydrolysis. This method showed potential for the preparation of the (R)-enantiomer with high enantiomeric excess (Brown, Davies, & Sousa, 1993).

Enantioselective Synthesis Applications

Sivakumar et al. (2009) achieved efficient enantioselective synthesis of (R)- and (S)-enantiomers of 2-(tert-butylamino)-1-(p-methoxyphenyl)-ethanol using asymmetric sulfoxide as a chiral auxiliary. This method was extended to the asymmetric synthesis of (R)-salbutamol, demonstrating the compound's versatility in synthesizing different enantiomers (Sivakumar, Lahoti, & Bhat, 2009).

Enantioselective Synthesis in Various Systems

Lou Wenyong (2011) explored the enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol in different reaction systems. The study found that the efficiency of the reaction varied based on the ionic liquid-containing co-solvent system used, highlighting the compound's importance in optimizing reaction conditions for biocatalytic processes (Lou Wenyong, 2011).

Safety and Hazards

The safety data sheet for “®-1-(2-Methoxyphenyl)ethanol” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . The recommended precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349146
Record name (R)-1-(2-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Methoxyphenyl)ethanol

CAS RN

113724-48-4
Record name (R)-1-(2-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1.52 g) was suspended in tetrahydrofuran (100 ml), 2′-methoxyacetophenone (2.76 ml) was added under ice-cooling, and the mixture was stirred for 30 min. To the reaction mixture were successively added water (1.5 ml), 15% aqueous sodium hydroxide solution (1.5 ml) and water (4.5 ml). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (3.05 g).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, o-methoxyacetophenone (0.4 mmol), xylene (2 mL) and an aqueous solution of potassium hydroxide (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (3 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure (o-methoxyphenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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